Unii-bzg1B5LA46

Description

Historical Context and Initial Academic Interest in Chemical Compounds of Related Structural Classes

The story of Nitrofurantoin begins with the broader exploration of nitrofuran compounds, a class of synthetic antibiotics characterized by a 5-nitrofuran ring. researchgate.net Initial interest in these compounds surged in the early 1960s, not just for their potential as urinary antiseptics but also for their therapeutic possibilities in other parts of the body. mdpi.com Nitrofurantoin itself was first patented in the United States in 1952 and introduced into clinical practice the following year. nih.govacs.org

The early academic intrigue surrounding nitrofurans was centered on their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.org This led to the development and investigation of several nitrofuran derivatives, including furazolidone, furaltadone, and nitrofurazone, for use in both human and veterinary medicine. researchgate.net However, concerns over the carcinogenicity of some of these compounds led to restrictions on their use in livestock in regions like the European Union. researchgate.net Despite this, Nitrofurantoin has maintained its place in clinical use, largely due to its favorable pharmacokinetic profile for treating UTIs. researchgate.net The early trials, mostly conducted between the 1970s and 1990s, established its efficacy against common uropathogens. oup.com

Significance of Unii-bzg1B5LA46 in Fundamental Biochemical Investigations

The significance of Nitrofurantoin in biochemical research lies in its unusual and complex mechanism of action, which sets it apart from many other classes of antibiotics. fda.govtrc-p.nl It functions as a prodrug, meaning it is converted into its active form within the bacterial cell. frontiersin.org This activation is carried out by bacterial flavoproteins, specifically nitroreductases, which reduce the nitro group of Nitrofurantoin to generate highly reactive electrophilic intermediates. trc-p.nldrugbank.compatsnap.com

These reactive intermediates are the key to Nitrofurantoin's bactericidal effects. They are known to damage bacterial DNA, leading to strand breakage and the inhibition of DNA replication. wikipedia.orgpatsnap.com Furthermore, these intermediates can inactivate or alter bacterial ribosomal proteins and other essential macromolecules. fda.govhres.ca This multifaceted attack disrupts several vital biochemical processes within the bacteria, including:

Protein synthesis fda.govhres.ca

Aerobic energy metabolism (specifically the citric acid cycle) trc-p.nldrugbank.com

DNA and RNA synthesis fda.govhres.ca

Cell wall synthesis fda.govpatsnap.com

This broad-based mechanism is thought to be the reason for the remarkably low rate of acquired bacterial resistance to Nitrofurantoin since its introduction. wikipedia.orgfda.gov For resistance to develop, multiple and simultaneous mutations in the target macromolecules would be required, a scenario that would likely be lethal to the bacteria. trc-p.nl

Overview of Current Research Trajectories for this compound

Contemporary research on Nitrofurantoin is multifaceted, driven by its renewed importance in an era of widespread antibiotic resistance. Current investigations are exploring its efficacy against multidrug-resistant (MDR) pathogens, delving deeper into its mechanisms of action and resistance, and even exploring potential new therapeutic applications.

Recent studies continue to affirm its effectiveness for uncomplicated UTIs, with clinical cure rates reported to be between 79% and 92%. nih.govresearchgate.net There is also significant interest in its use as a prophylactic agent to prevent recurrent UTIs. nih.gov

Furthermore, some recent in vitro research has suggested that Nitrofurantoin may have anticholinergic effects, indicating a potential, though still highly speculative, avenue for investigation in the context of conditions like Alzheimer's disease. dergipark.org.tr Another study has highlighted its potential as an inhibitor of human carbonic anhydrase VII, which could be relevant for central nervous system disorders. dergipark.org.tr

Despite its long history of use, there are still notable knowledge gaps in the scientific understanding of Nitrofurantoin. A significant area requiring further investigation is the precise nature of its pharmacokinetic (PK) properties. oup.com Much of the existing PK data is based on older studies, and there is a need for modern, standardized research to fully characterize its absorption, distribution, metabolism, and elimination, especially in specific patient populations. oup.com

Another critical area of ongoing research is the mechanisms of resistance. While resistance remains relatively low, it does occur. The primary mechanism involves mutations in the genes encoding the nitroreductase enzymes, nfsA and nfsB, which prevent the activation of the drug. frontiersin.orgoup.com Deletions in the ribE gene, which is involved in the synthesis of a vital cofactor for these enzymes, can also lead to resistance. frontiersin.orgmdpi.com More recently, the role of efflux pumps, such as OqxAB, in conferring resistance is being explored. mdpi.comasm.org Understanding the nuances of these resistance mechanisms is crucial for preserving the long-term efficacy of Nitrofurantoin.

Data Tables

Table 1: Chemical and Physical Properties of Nitrofurantoin (this compound)

| Property | Value | Source |

| CAS Registry Number | 67-20-9 | acs.org |

| Molecular Formula | C8H6N4O5 | nih.gov |

| Molecular Weight | 238.16 g/mol | nih.gov |

| Melting Point | ≈272 ºC (decomposes) | acs.org |

Table 2: Investigated Mechanisms of Action of Nitrofurantoin

| Mechanism | Description | Key Intermediates/Targets |

| DNA Damage | Reactive intermediates cause breaks in bacterial DNA strands, inhibiting replication. | Reactive nitro-anion radicals |

| Ribosomal Protein Alteration | Inactivation or alteration of ribosomal proteins disrupts protein synthesis. | Ribosomal proteins |

| Metabolic Pathway Inhibition | Interference with key metabolic cycles, including aerobic energy metabolism. | Citric acid cycle enzymes |

| Cell Wall Synthesis Inhibition | Disruption of the processes involved in building and maintaining the bacterial cell wall. | Cell wall precursors |

Table 3: Common Genes Associated with Nitrofurantoin Resistance

| Gene | Function | Mechanism of Resistance |

| nfsA | Encodes a major nitroreductase enzyme. | Inactivating mutations prevent the reduction and activation of Nitrofurantoin. |

| nfsB | Encodes a secondary nitroreductase enzyme. | Inactivating mutations contribute to higher levels of resistance, often in conjunction with nfsA mutations. |

| ribE | Involved in riboflavin (B1680620) synthesis, a cofactor for NfsA and NfsB. | Deletions or mutations inhibit the synthesis of the necessary cofactor for nitroreductase activity. |

| oqxAB | Encodes a multidrug efflux pump. | Overexpression can lead to the active expulsion of Nitrofurantoin from the bacterial cell. |

Structure

2D Structure

3D Structure of Parent

Properties

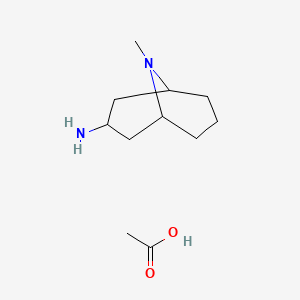

CAS No. |

1174751-61-1 |

|---|---|

Molecular Formula |

C11H22N2O2 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

acetic acid;9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |

InChI |

InChI=1S/C9H18N2.C2H4O2/c1-11-8-3-2-4-9(11)6-7(10)5-8;1-2(3)4/h7-9H,2-6,10H2,1H3;1H3,(H,3,4) |

InChI Key |

HYQYXDHNQSCRHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CN1C2CCCC1CC(C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Unii Bzg1b5la46

Established Chemical Synthesis Pathways for N-acetyl-L-cysteine

The industrial production of N-acetyl-L-cysteine primarily relies on the chemical modification of its natural precursors. These methods are well-documented and have been optimized for large-scale manufacturing.

The primary precursor for the synthesis of N-acetyl-L-cysteine is the amino acid L-cysteine. utah.ae An alternative starting material is L-cystine, a dimeric form of cysteine, which can be converted to L-cysteine through a reduction step. wipo.int

Several synthetic routes have been established:

Direct Acetylation of L-cysteine: This is the most common method, involving the reaction of L-cysteine with an acetylating agent. utah.ae

Two-Step Route from L-cystine: This pathway involves the acylation of L-cystine to form N,N'-diacetyl-L-cystine, followed by a reduction step to yield two molecules of N-acetyl-L-cysteine. mdpi.com An electrochemical process can also be employed for this conversion. wipo.int

Novel Peptide-Making Route: A more recent method utilizes N-acetyl-1H-benzotriazole as an effective acylation agent to form a peptide-like bond with L-cysteine, reportedly achieving high yields. mdpi.comresearchgate.net

| Synthetic Route | Primary Precursor(s) | Key Intermediate(s) | Primary Reaction Type |

| Direct Acetylation | L-cysteine | None | Acetylation |

| Two-Step from L-cystine | L-cystine | N,N'-diacetyl-L-cystine | Acetylation & Reduction |

| Peptide-Making Route | L-cysteine, Acetic Acid, 1H-Benzotriazole | N-acetyl-1H-benzotriazole | Acylation |

The core reaction in the most prevalent synthetic pathway is the N-acetylation of L-cysteine. This involves the addition of an acetyl group to the amino group of cysteine.

Mechanism: The direct acetylation of L-cysteine is typically carried out using acetic anhydride (B1165640) as the acetylating agent. utah.aeuomustansiriyah.edu.iq The reaction can be performed in an aqueous or organic solvent. utah.ae The nitrogen atom of the amino group in L-cysteine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form N-acetyl-L-cysteine and an acetic acid byproduct. The reaction is often catalyzed by a few drops of concentrated sulfuric acid, which assists in the abstraction of a hydrogen atom from the amino group. uomustansiriyah.edu.iquomustansiriyah.edu.iq

Optimization: Optimization of synthetic conditions is crucial for maximizing yield and purity while minimizing side reactions. Key parameters include:

Temperature: The reaction is often maintained at a specific temperature, for instance, 60°C for 20 minutes, to ensure completion without degrading the product. uomustansiriyah.edu.iquomustansiriyah.edu.iq

pH: The pH of the reaction mixture is carefully controlled, often through the use of bases like sodium acetate, to neutralize hydrochloride salts if L-cysteine hydrochloride is used as the starting material. mdpi.comresearchgate.net

Solvents: The choice of solvent (e.g., aqueous tetrahydrofuran, methanol) is critical for reactant solubility and reaction efficiency. utah.aemdpi.com

Purification: Post-synthesis, NAC is purified to remove byproducts and unreacted materials. Common methods include recrystallization from solvent mixtures (like rectified spirit and water), filtration, and chromatography. utah.aeuomustansiriyah.edu.iq A three-step purification process using different solvents has been described for the novel peptide-making route to achieve high purity. mdpi.com

Novel Synthetic Approaches for N-acetyl-L-cysteine Analogues and Derivatives

Beyond the synthesis of NAC itself, significant research focuses on creating analogues and derivatives to explore new therapeutic applications and to better understand biological processes.

Chemo-enzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for producing complex, stereochemically pure molecules.

Enzymatic Resolution: Aminoacylases from sources like Aspergillus oryzae are used in industry to resolve racemic mixtures of N-acetyl amino acids. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the desired L-amino acid from the unreacted N-acetyl-D-amino acid. This is a robust method for producing enantiomerically pure L-amino acids. unipd.it

Enzyme-Catalyzed Peptide Synthesis: Proteases like papain, trypsin, and α-chymotrypsin can catalyze the formation of peptide bonds under specific conditions. psu.edu For example, α-chymotrypsin has been used to synthesize poly-L-cysteine from an L-cysteine ester substrate in a frozen aqueous solution. mdpi.com These methods can be adapted to ligate NAC or its derivatives to other molecules, creating novel peptide-based structures.

N-to-S Acyl Transfer: A novel strategy involves using a cysteine-derived chiral auxiliary that, after guiding an asymmetric transformation, facilitates an intramolecular N-to-S acyl transfer. The resulting thioester is a versatile intermediate that can be trapped with various nucleophiles, including amino acid esters, in a chemo-enzymatic cascade to form dipeptides. nih.govacs.org

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of diverse compounds, or "libraries." google.com Amino acids, due to their structural diversity and functional versatility, are excellent building blocks for constructing these libraries. sigmaaldrich.com

Cysteine and its derivatives, including NAC, can be incorporated into combinatorial strategies. For instance, libraries of peptidomimetic aminothioether acids have been generated where cysteine is a potential building block. google.com Another approach involves the synthesis of C-nucleoside analogues built upon amino acid scaffolds, which were then tested for biological activity. researchgate.net These strategies allow for the systematic modification of the NAC structure to explore structure-activity relationships and identify new lead compounds for therapeutic development.

Stereochemical Control and Asymmetric Synthesis Strategies for N-acetyl-L-cysteine

The biological activity of NAC is stereospecific, with the L-enantiomer being the active form. The D-isomer, for example, does not effectively increase hepatic glutathione (B108866) levels. nih.gov Therefore, controlling the stereochemistry during synthesis is of paramount importance. google.com

Chiral Pool Synthesis: The most straightforward approach is to start with the correctly configured chiral precursor, L-cysteine, which is naturally available. utah.ae Most established synthesis routes utilize this strategy to ensure the final product is N-acetyl-L-cysteine.

Asymmetric Hydrogenation: In the synthesis of more complex NAC derivatives, asymmetric hydrogenation can be a key step. For example, in the synthesis of Danshensu-cysteine conjugates, an intermediate was hydrogenated using a chiral rhodium catalyst to achieve excellent enantioselectivity (>97% enantiomeric excess). nih.gov

Chiral Auxiliaries: A sophisticated strategy for asymmetric synthesis involves the use of a chiral auxiliary. A novel oxazolidinone derived from L-cysteine has been developed to serve this purpose. nih.govacs.org This auxiliary directs the stereochemical outcome of various reactions, such as aldol (B89426) and Michael additions. After the desired transformation, the auxiliary can be cleaved, yielding a product with high enantiomeric purity. This method combines high stereoselectivity with the ability to generate diverse derivatives through subsequent acyl transfer reactions. nih.govacs.org

| Strategy | Principle | Example Application |

| Chiral Pool Synthesis | Use of a naturally occurring, enantiomerically pure starting material. | Direct acetylation of L-cysteine to produce N-acetyl-L-cysteine. utah.ae |

| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively add hydrogen across a double bond. | Synthesis of Danshensu-cysteine conjugates using a [Rh(cod)₂]BF₄ catalyst with a chiral ligand. nih.gov |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to a substrate to direct a stereoselective reaction. | A cysteine-derived oxazolidinone used for asymmetric aldol reactions, followed by N-to-S acyl transfer. nih.govacs.org |

Methodologies for Scaling Up Laboratory Synthesis of Unii-bzg1B5LA46

The increasing demand for Cannabidiol (CBD) for pharmaceutical and other applications has necessitated the development of robust and efficient methods to scale up its synthesis from laboratory quantities to industrial production. nih.govacs.org While numerous methods exist for small-scale synthesis, many are impractical for producing the multi-kilogram quantities required commercially. google.com Key challenges in scaling up CBD synthesis include ensuring stereoselectivity, maximizing yield, minimizing toxic byproducts, and developing cost-effective purification strategies that avoid chromatography. google.comacs.org

A prevalent strategy for synthesizing CBD involves the acid-catalyzed Friedel-Crafts alkylation of olivetol (B132274) with (+)-p-mentha-2,8-dien-1-ol. acs.orgd-nb.info However, controlling regioselectivity to prevent the formation of unwanted isomers and byproducts is a significant hurdle. escholarship.org To address this, various approaches have been explored. One method involves using a Lewis acid like boron trifluoride etherate (BF₃OEt₂) as a catalyst. google.com Another innovative approach uses a cyclodextrin-olivetol complex to block undesired reaction sites on the olivetol molecule, thereby improving the regioselectivity of the reaction. google.comescholarship.org

Process development for large-scale manufacturing often requires moving away from methods that rely heavily on column chromatography for purification, which is expensive and labor-intensive. acs.orgmanufacturingchemist.com For instance, a laboratory-scale route for a CBD derivative that required seven chromatographic purification steps was deemed unscalable. almacgroup.com Successful scale-up initiatives have focused on replacing chromatography with techniques like base washes, resin treatments, and crystallization via salt formation, such as with dicyclohexylamine (B1670486) (DCHA). acs.orgalmacgroup.com In one case, a process was successfully scaled to process 30 kg of CBD, yielding 1.99 kg of the target derivative, 7-COOH CBD, and was further scaled to produce 31.79 kg from approximately 500 kg of starting CBD. acs.org

Continuous flow chemistry presents a modern and scalable alternative to traditional batch processing. google.comd-nb.info Flow systems offer improved control over reaction parameters, enhanced safety, and greater efficiency. d-nb.info A one-flow system has been developed for the synthesis of CBD, involving a cascade of reactions including Friedel-Crafts alkylation, ring-opening, and cyclization. This system, using either homogeneous (like BF₃OEt₂) or heterogeneous Lewis acid catalysts, achieved yields comparable to batch processes (up to 45%) and demonstrates a viable path for continuous, large-scale production. google.comd-nb.info

The table below outlines a comparison of different synthetic strategies and their amenability to scale-up.

| Methodology | Key Reagents/Catalysts | Scale | Reported Yield | Key Scale-Up Challenge/Advantage | Citation |

| Friedel-Crafts Alkylation | Olivetol, (+)-p-mentha-2,8-dien-1-ol, Lewis Acid (e.g., BF₃OEt₂) | Lab to Pilot | 39-56% | Advantage: Well-established. Challenge: Regioselectivity, byproduct formation. | google.com |

| Late-Stage Diversification | Phloroglucinol, Negishi cross-coupling | 10 g scale | 52% | Advantage: Allows for creating various derivatives. Challenge: Multi-step process can be complex to scale. | acs.org |

| Continuous Flow Synthesis | Olivetol, (-)-Verbenol, Hetero/Homogeneous Lewis Acids | Lab (Flow Reactor) | up to 45% | Advantage: Enhanced safety, scalability, and process control. | d-nb.info |

| Route via Dihalo-olivetol | Dihalo-olivetol derivative, cyclic allylic alcohol | 7 g scale | Not specified | Challenge: Requires reduction step and purification by silica (B1680970) gel chromatography. | google.com |

Beyond chemical synthesis, biotechnological methods are being explored as potential future avenues for large-scale production. nih.gov These include using engineered microorganisms like yeast or plant hairy root cultures to produce cannabidiolic acid (CBDA), the natural precursor to CBD. nih.govescholarship.org While currently producing low yields, these synthetic biology approaches offer the potential for sustainable and controlled production as the technology matures. nih.govacs.org

Purification at scale is another critical consideration. Traditional methods like flash chromatography are not economically viable for commercial production. manufacturingchemist.com Centrifugal Partition Chromatography (CPC) has emerged as a more efficient alternative. CPC is a liquid-liquid chromatography technique that avoids the use of costly silica gel, can be easily scaled, and significantly reduces processing time and solvent use. manufacturingchemist.com For example, a CPC system was able to process 18 kg of crude cannabis oil in just 8 hours, demonstrating its high throughput capacity for industrial applications. manufacturingchemist.com

Biochemical Interactions and Metabolic Pathways of Unii Bzg1b5la46

Enzymatic Biotransformation of Abemaciclib

The transformation of Abemaciclib within the body is a complex process mediated primarily by specific enzyme systems. This biotransformation is crucial for its clearance and the generation of active metabolites.

Identification and Characterization of Enzyme Systems Catalyzing Abemaciclib Reactions

The primary enzyme system responsible for the metabolism of Abemaciclib is the cytochrome P450 (CYP) family, with CYP3A4 being the principal catalyst. wikipedia.orgclinicaltrials.govclinicaltrials.govnih.gov This is supported by in vitro studies using human recombinant CYP enzymes and clinical drug-drug interaction studies. clinicaltrials.gov The liver is the main site of this metabolism. wikipedia.orgnih.gov

Further metabolic characterization has identified other pathways, including N-oxidation, oxidative deamination followed by reduction, and phase II conjugation, specifically sulfate (B86663) conjugation. nih.gov In vitro studies using rat liver microsomes have also shown that Abemaciclib undergoes reduction, oxidation, and hydroxylation. nih.gov

| Enzyme System | Primary Location | Major Metabolites | Metabolic Reactions |

|---|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Liver | N-desethylabemaciclib (M2), Hydroxyabemaciclib (M20), Hydroxy-N-desethylabemaciclib (M18) | Oxidation, Hydroxylation, N-dealkylation |

| Other Enzymes | Liver and other tissues | Various Phase I and Phase II metabolites | Reduction, N-oxidation, Oxidative deamination, Sulfate conjugation |

Kinetic and Mechanistic Analysis of Enzyme-Abemaciclib Interactions

Abemaciclib functions as a potent, ATP-competitive, and reversible inhibitor of CDK4 and CDK6. nih.govresearchgate.net Its mechanism of action involves blocking the phosphorylation of the retinoblastoma protein (Rb). wikipedia.orgeuropa.eu This inhibition prevents the cell from progressing from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, ultimately leading to the suppression of tumor cell growth through apoptosis (programmed cell death) and senescence. wikipedia.orgeuropa.eunih.gov

In vitro biochemical assays have demonstrated that Abemaciclib has a greater potency for the CDK4/cyclin D1 complex compared to the CDK6/cyclin D3 complex, with a 14-fold higher selectivity for CDK4. nih.gov The kinetic parameters highlight this specificity.

| Enzyme Complex | Inhibition Constant (Ki) | Reference |

|---|---|---|

| CDK4/cyclin D1 | 0.6 nmol/L | nih.govresearchgate.net |

| CDK6/cyclin D3 | 8.2 nmol/L | nih.govresearchgate.net |

Pharmacokinetically, Abemaciclib is characterized by slow absorption, with peak plasma concentrations reached approximately 8 hours after oral administration. wikipedia.orgsci-hub.se It has a mean terminal elimination half-life of about 24 hours in patients. sci-hub.se

Substrate Specificity and Allosteric Modulation in Abemaciclib Metabolism

Abemaciclib is a sensitive substrate for CYP3A4, meaning its metabolism and clearance are significantly influenced by the activity of this enzyme. nih.govfrontiersin.org This substrate specificity is the basis for clinically significant drug-drug interactions. Co-administration with strong CYP3A4 inhibitors, such as ketoconazole (B1673606) or clarithromycin, leads to increased plasma concentrations of Abemaciclib. wikipedia.orgsci-hub.se Conversely, co-administration with CYP3A4 inducers, like rifampicin, results in substantially lower plasma concentrations. wikipedia.orgsci-hub.se

In addition to being a substrate for metabolic enzymes, Abemaciclib also interacts with drug transporters. It is a substrate and inhibitor of key efflux transporters like P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP). europa.eunih.gov These interactions can affect the drug's absorption, distribution, and elimination. nih.gov

The potential for allosteric modulation of CYP3A4 by its substrates is a known phenomenon, where the binding of a molecule at one site can influence the enzyme's activity at another. acs.org While specific allosteric modulation by Abemaciclib is an area of ongoing research, the complex, non-Michaelis-Menten kinetics often observed with CYP3A4 suggest that such mechanisms could play a role in its metabolism, especially in the context of polypharmacy. mdpi.com

Integration of Abemaciclib into Cellular Metabolic Networks

The effects of Abemaciclib extend beyond direct enzyme inhibition, influencing broader cellular metabolic networks and energy homeostasis.

Anabolic and Catabolic Pathways Modulated by Abemaciclib

Anabolic pathways are involved in the synthesis of complex molecules, while catabolic pathways are involved in their breakdown to produce energy. mhmedical.com By inhibiting CDK4/6, Abemaciclib directly disrupts the cell cycle, a fundamental anabolic process required for cell growth and proliferation. wikipedia.orgeuropa.eu This inhibition leads to G1 cell cycle arrest, which can be followed by senescence or apoptosis, effectively halting anabolic growth. europa.eunih.gov

Interconnections with Central Metabolic Pathways and Energy Homeostasis

The cell cycle is intrinsically linked to the cell's energy status. By inducing cell cycle arrest, Abemaciclib fundamentally alters cellular energy demands. nih.gov The development of resistance to Abemaciclib is often linked to significant shifts in central metabolic pathways. nih.gov For instance, tumor cells may rewire their metabolism to become more reliant on catabolic processes like fatty acid oxidation (FAO) for survival. nih.gov

The mTOR pathway, a master regulator of cellular metabolism and growth, is interconnected with CDK4/6 signaling. nih.gov Inhibition of CDK4/6 can lead to feedback activation of pathways like PI3K/AKT/mTOR, which can promote metabolic activities such as glycolysis and oxidative metabolism. nih.gov The cellular energy sensor, AMP-activated protein kinase (AMPK), which is activated under low energy states, acts as a negative regulator of mTOR, promoting catabolic pathways to restore energy balance. nih.gov Prolonged exposure to Abemaciclib has been observed to cause durable changes in energetic metabolism. nih.gov This highlights the intricate connection between Abemaciclib's primary mechanism and the central metabolic and energy-sensing pathways of the cell.

Subcellular Compartmentalization of Unii-bzg1B5LA46 Metabolic Processes

The metabolic processes involving Olaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, are highly compartmentalized within the cell. semanticscholar.orgnih.gov The distribution of NAD+, a crucial co-substrate for PARP enzymes, is itself compartmentalized, with distinct subcellular pools supporting different NAD+-dependent signaling and metabolic events. nih.gov

Olaparib's primary site of action is the cell nucleus, where PARP enzymes are predominantly located and play a critical role in DNA repair, chromatin structure modulation, and programmed cell death. semanticscholar.org The metabolism of Olaparib is primarily carried out by the cytochrome P450 (CYP) 3A4 microsomal enzyme in the liver, involving oxidation, sulfation, and glucuronidation reactions. semanticscholar.org

Studies have shown that Olaparib accumulates in both mononuclear cells and tumor tissues. semanticscholar.org Research using fluorescence correlation spectroscopy has distinguished three states of a fluorescent analog of Olaparib within the cell nucleus: a freely diffusing form (24%), a complex with PARP1 (50%), and a complex with PARP1 and RNA (26%). rsc.org This highlights the dynamic nature of Olaparib's subcellular distribution and interaction with its targets.

The metabolic reprogramming induced by Olaparib also shows cell-line and dose-dependent effects, particularly impacting glutamine-derived amino acids and lipid metabolism. biorxiv.orgnih.gov In some breast cancer cell lines, Olaparib treatment leads to an increase in NAD+ levels at lower concentrations, while higher concentrations result in a decrease. biorxiv.orgmdpi.com This suggests a complex feedback mechanism within the subcellular compartments in response to PARP inhibition.

Molecular Targets and Receptor Interactions of this compound

Olaparib's primary molecular targets are the PARP enzymes, specifically PARP1 and PARP2. drugbank.compnas.org It acts as a competitive inhibitor at the NAD+ binding site of these enzymes. drugbank.com This inhibition prevents the synthesis of poly(ADP-ribose) and traps PARP on the DNA, leading to an accumulation of DNA single-strand breaks, which can then result in double-strand breaks. drugbank.comaacrjournals.org In cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to cell death, a concept known as synthetic lethality. drugbank.comnih.gov

Ligand-Binding Studies and Affinity Profiling for this compound

Ligand-binding studies have provided detailed insights into the affinity of Olaparib for its targets. An in vitro study determined the equilibrium constant for the interaction between a fluorescent analog of Olaparib and PARP1 to be 6.06 × 10⁸ mol L⁻¹. rsc.org Photoaffinity labeling has been employed to profile Olaparib's interactors across the proteome, confirming its primary interaction with PARP1 and identifying other potential off-targets. nih.govresearchgate.net

While Olaparib is highly selective for PARP1 and PARP2, some studies have explored its affinity for other proteins. nih.gov For instance, investigations into its kinase pharmacology have shown that Olaparib has no significant affinity for a panel of 16 protein kinases at micromolar concentrations, indicating its high selectivity as a PARP inhibitor compared to other PARP inhibitors like rucaparib. oncotarget.com However, other proteome-wide profiling has revealed a broader range of interactors. nih.govresearchgate.net

Protein-Unii-bzg1B5LA46 Interaction Dynamics and Structural Basis

The structural basis for Olaparib's potent and selective inhibition of PARP1 and PARP2 has been elucidated through crystal structures. nih.gov Olaparib binds to the nicotinamide (B372718) subpocket of the catalytic domain of PARP. nih.gov Its interaction is stabilized by several hydrogen bonds with backbone atoms and van der Waals interactions with specific amino acid side chains within the regulatory domain of PARP2. nih.gov The selectivity for PARP1 and PARP2 is partly due to interactions with non-conserved carboxyl side chains in their regulatory subdomains. nih.gov

Molecular dynamics simulations have further detailed the interaction between Olaparib and proteins like human serum albumin (HSA), showing that Olaparib can bind to subdomain IIA (site 1) of HSA through hydrophobic interactions and hydrogen bonds. researchgate.netrsc.org These simulations also suggest that Olaparib binding can induce conformational changes in the protein. researchgate.netrsc.org

Identification of Intracellular Signaling Pathways Activated or Inhibited by this compound

Olaparib treatment significantly impacts several intracellular signaling pathways. By inhibiting PARP, Olaparib disrupts the base excision repair pathway, leading to DNA damage accumulation. drugbank.com This, in turn, can activate DNA damage response (DDR) pathways. biorxiv.orgmdpi.com

Studies have shown that Olaparib can modulate various signaling pathways, including:

PI3K/Akt Pathway: Some studies suggest that Olaparib can increase the phosphorylation of AKT and activate the PI3K/Akt pathway, which might compromise its efficacy. researchgate.net

NF-κB Pathway: In some contexts, Olaparib-sensitive tumors show activation of the NF-κB pathway. researchgate.net

cGAS-STING Pathway: PARP1 acts as a negative regulator of the cGAS-STING pathway, and its inhibition by Olaparib can lead to the activation of this innate immune signaling pathway. drugbank.comtandfonline.com

Wnt/β-catenin Pathway: There is evidence that the Wnt/β-catenin pathway's abnormal activation is linked to cancer development and that its interplay with other signals can be affected by therapies targeting DNA repair. biorxiv.org

NAD+ Metabolism: Olaparib resistance has been linked to the activation of the NAD+ biosynthesis pathway. nih.gov

Genomic and Proteomic Responses to this compound Exposure in Model Systems

Exposure to Olaparib elicits significant genomic and proteomic responses in various model systems, providing insights into its mechanisms of action and resistance.

Transcriptomic Profiling and Gene Expression Modulation by this compound

Transcriptomic profiling has revealed that Olaparib significantly modulates the expression of numerous genes. In a study on uveal melanoma cells, Olaparib altered the expression of 20 long non-coding RNAs (lncRNAs), with 11 being upregulated and 9 downregulated. nih.gov The promoters of these modulated lncRNAs were found to have binding sites for common transcription factors, suggesting a coordinated regulatory response. nih.gov

In breast cancer cell lines, Olaparib treatment led to significant changes in the expression of 44 genes out of over 20,000 expressed genes. biorxiv.orgembopress.org Further analysis of patient-derived xenograft models showed that Olaparib treatment resulted in the upregulation of multiple immune-related genes, particularly those associated with T-cell infiltration and activation. tandfonline.com

Specific genes and pathways identified through transcriptomic analysis include:

Interferon (IFN) Signaling: The IFN signaling gene IRF9 has been identified as a critical modulator of sensitivity to Olaparib. mdpi.com

SRC Pathway: The expression of SRC pathway-encoding genes was found to be enriched in Olaparib-resistant patient-derived cells. researchgate.net

Myeloid Differentiation Factors: Olaparib has been shown to modulate the expression of transcription factors associated with myeloid differentiation, such as PU.1 and CEBPA. researchgate.net

Fatty Acid Binding Protein 4 (FABP4): Olaparib treatment can upregulate the expression of FABP4 in ovarian cancer cells with a BRCA1 mutation. nih.gov

The following table summarizes the key genes and pathways modulated by Olaparib based on transcriptomic studies:

| Gene/Pathway | Model System | Effect of Olaparib | Reference |

| lncRNAs | Uveal Melanoma Cells | Modulation of 20 lncRNAs | nih.gov |

| Various Genes | Ovarian Cancer Cells | 44 significantly changed genes | biorxiv.orgembopress.org |

| Immune Genes | Patient-Derived Xenograft (Breast Cancer) | Upregulation | tandfonline.com |

| IRF9 | Breast Cancer Cell Lines | Modulates sensitivity | mdpi.com |

| SRC Pathway | Patient-Derived Cells (Ovarian Cancer) | Enriched in resistant cells | researchgate.net |

| PU.1, CEBPA | Myelodysplastic Syndrome Samples | Modulation of expression | researchgate.net |

| FABP4 | Ovarian Cancer Cells (BRCA1 mutant) | Upregulation | nih.gov |

Proteomic Analysis of Cellular Adaptations and Protein Turnover in Response to this compound

A comprehensive search for proteomic analyses, including investigations into cellular adaptations and protein turnover directly in response to this compound, yielded no specific research findings. The scientific community has not published studies that would provide data on global protein expression changes or specific protein-level modifications induced by this compound. Consequently, no data tables detailing such research findings can be provided at this time.

The absence of such data highlights a significant gap in the understanding of this compound's biological effects at the molecular level. Future research would be necessary to elucidate any potential impact on the cellular proteome.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Unii Bzg1b5la46 Analogues

Fundamental Principles of SAR Applied to the Lestaurtinib Chemical Space

The biological activity of Lestaurtinib and its analogues is intrinsically linked to their chemical architecture. SAR studies investigate how modifications to the core structure or its substituents alter the molecule's interaction with its biological targets, thereby affecting its inhibitory potency.

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. For Lestaurtinib and its analogues, the core pharmacophore is derived from its staurosporine (B1682477) scaffold. plos.orgresearchgate.net

Key structural motifs critical for kinase inhibition include:

Indolocarbazole Core: The rigid, planar heterocyclic system of Lestaurtinib serves as the fundamental scaffold that fits into the ATP-binding pocket of target kinases. nih.govresearchgate.net

Lactam Ring: This portion of the molecule is crucial for establishing key interactions within the kinase hinge region.

Hydrogen Bonding Sites: The indolocarbazole and lactam moieties present hydrogen bond donor and acceptor sites. For instance, docking studies of staurosporine-like compounds predict a typical bi-dentate hydrogen bonding interaction with the kinase hinge region, often involving residues like Cys694 and Glu692 in FLT3. nih.gov

Sugar-like Moiety: The hydroxylated ring system extending from the indolocarbazole core interacts with the solvent-exposed region and the ribose-binding pocket of the kinase, offering sites for modification to improve selectivity and physicochemical properties. nih.gov

Pharmacophore models developed for related kinase inhibitors, such as those for JAK2, often highlight a combination of hydrophobic features, hydrogen bond acceptors, and hydrogen bond donors as essential for activity. rsc.org These models reinforce the importance of the indolocarbazole structure in providing the necessary hydrophobic interactions and the correct spatial orientation of hydrogen-bonding groups. researchgate.netrsc.org

Modifying the substituents on the Lestaurtinib scaffold can dramatically influence its biological activity, selectivity, and pharmacokinetic properties. SAR studies on related kinase inhibitors have revealed several key trends.

For example, in studies of 4-anilino quinazoline (B50416) derivatives, another class of kinase inhibitors, both steric and electronic factors were found to significantly affect activity. nih.gov Small substituents like methyl or methoxyl groups at certain positions increased inhibitory activity, whereas larger, bulkier groups led to a sharp decrease in potency. nih.gov This suggests a defined spatial limit within the ATP binding pocket.

In the context of Lestaurtinib analogues, modifications often focus on the sugar-like portion of the molecule. The placement of substituents in this region can influence interactions with the solvent-accessible area of the kinase active site. Studies on similar compounds have shown that introducing weakly basic, lipophilic substituents can enhance cellular activity, likely by improving membrane permeability. nih.gov Conversely, substitutions that create steric clashes or disrupt essential hydrogen bonds are detrimental to activity. The identification of Lestaurtinib as a potent PRK1 inhibitor provides valuable SAR information, noting that other kinase inhibitors with different scaffolds (e.g., anilinoquinazolines, diarylimidazoles) lacked this activity, highlighting the specificity conferred by the indolocarbazole structure. nih.gov

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| JAK2 | 0.9 | tocris.com |

| FLT3 | 3 | tocris.com |

| TrkA | < 25 | tocris.com |

| Aurora kinase A | 8.1 | tocris.com |

| Aurora kinase B | 2.3 | tocris.com |

| PRK1 | 8.6 | caymanchem.com |

Computational Approaches in QSAR Modeling for Lestaurtinib Derivatives

QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This allows for the prediction of activity for new, unsynthesized molecules, guiding drug design efforts.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. mdpi.com For Lestaurtinib analogues and other kinase inhibitors, these descriptors fall into several categories:

2D Descriptors: These are calculated from the 2D representation of the molecule and include physicochemical properties (e.g., LogP for lipophilicity, molecular weight), topological indices (describing atomic connectivity), and counts of specific atoms or functional groups. frontiersin.org

3D Descriptors: These descriptors require the 3D conformation of the molecule and capture steric and electronic properties. In methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are calculated and used as descriptors. nih.govmdpi.com Other 3D descriptors can include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide information on the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO). nih.gov

Machine learning-based QSAR models for FLT3 inhibitors have identified descriptors like SHBd (a measure of hydrogen bond donor strength), MLFER_S (related to steric hindrance), and nBase (number of basic atoms) as being highly influential in predicting inhibitory potency. preprints.org

A QSAR model's utility depends on its statistical robustness and predictive power. This is assessed through rigorous validation procedures. biorxiv.org

Internal Validation: The model is built using a "training set" of molecules with known activities. A common internal validation technique is Leave-One-Out cross-validation (LOO-CV), which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. chalcogen.ro The coefficient of determination (R²) measures how well the model fits the training data. chalcogen.ro

External Validation: The model's true predictive ability is tested on an external "test set" of compounds that were not used in model development. biorxiv.org The predictive correlation coefficient (r²_pred) is calculated for this set, with a value greater than 0.6 signifying good predictive power. mdpi.com

| QSAR Model | q² (Cross-validation) | R² (Training Set) | r²_pred (Test Set) | Reference |

|---|---|---|---|---|

| CoMFA | 0.768 | 0.982 | 0.919 | mdpi.com |

| CoMSIA | 0.844 | 0.972 | 0.918 | mdpi.com |

| CoMFA (different study) | 0.802 | 0.983 | - | nih.gov |

| CoMSIA (different study) | 0.725 | 0.965 | - | nih.gov |

Applicability Domain (AD): The AD defines the chemical space in which the QSAR model can make reliable predictions. mdpi.comvariational.ai It is crucial because QSAR models are best at interpolating within the domain of the training set, not extrapolating to structurally novel compounds. variational.ai The AD is often visualized using a Williams plot, which plots standardized residuals against leverage values, helping to identify outliers and compounds for which predictions may be unreliable. mdpi.comnih.gov

Once validated, QSAR models serve as powerful predictive tools. For Lestaurtinib analogues, 3D-QSAR methods like CoMFA and CoMSIA are particularly insightful. These models generate contour maps that visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for biological activity. nih.gov

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours show areas where steric bulk is detrimental to activity.

Electrostatic Contour Maps: Blue contours highlight regions where electropositive groups enhance activity, whereas red contours indicate where electronegative groups are preferred.

By interpreting these maps, medicinal chemists can rationally design new analogues. For example, if a green steric contour appears in a solvent-exposed region, adding a bulky group at that position on the Lestaurtinib scaffold would be predicted to increase inhibitory potency. nih.gov This structure-based guidance accelerates the design-synthesis-testing cycle. Several studies have successfully used validated QSAR models to predict the activity of newly designed compounds, which were then synthesized and evaluated, confirming the predictive power of the models. mdpi.combiorxiv.org

3D-QSAR and Molecular Docking Studies of Perampanel and Its Ligands

Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies are powerful computational tools used to understand how a molecule's three-dimensional structure relates to its biological activity. frontiersin.orgphyschemres.orgnih.gov These methods are instrumental in explaining the activity of Perampanel and guiding the design of new, potentially more effective analogues. researchgate.netresearchgate.net

Recent research has employed these techniques to investigate Perampanel and its derivatives, aiming to elucidate the "activity cliffs" observed, where small structural modifications lead to a significant decrease in biological activity. researchgate.net By combining quantum chemical investigations with fully flexible molecular docking, researchers have proposed that conformational changes in the AMPA receptor upon Perampanel binding are key to its potent activity. researchgate.net Such studies have also been used as a basis for large-scale virtual screenings of millions of molecules to identify new potential AMPA receptor antagonists. researchgate.net

Ligand-Target Interaction Analysis and Binding Site Characterization for Perampanel

Perampanel functions as a highly selective, negative allosteric modulator of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. psu.edufrontiersin.org It inhibits AMPA receptor-mediated synaptic responses without significantly affecting NMDA or kainate receptor functions at therapeutic concentrations. psu.edutandfonline.com

Binding Site: Crystal and cryo-electron microscopy structures have identified the binding site for Perampanel on the AMPA receptor. nih.gov It is a novel, allosteric site located at the interface between the ion channel domain and the linker domains that connect to the ligand-binding domains. researchgate.netjneurosci.org This pocket is formed by residues in the pre-M1 linker and the M3 and M4 transmembrane helices of the GluA2 subunit. jneurosci.org The location is at a critical juncture where the protein structure transitions from the 2-fold symmetry of the ligand-binding domains to the 4-fold symmetry of the ion channel. nih.gov

Radioligand binding assays confirm that Perampanel binds to a single high-affinity site on rat forebrain membranes. psu.edunih.gov Notably, its binding is not displaced by the AMPA receptor agonist glutamate (B1630785) or the competitive antagonist NBQX, but it is displaced by other non-competitive antagonists like GYKI 52466, suggesting they share a common or overlapping binding site. nih.govtandfonline.com This site is believed to be on the linker peptide segments that translate agonist binding into the opening of the ion channel. psu.edu

Interaction Mechanism: Perampanel's binding to this allosteric site stabilizes the closed conformation of the AMPA receptor channel. frontiersin.orgnih.gov It decouples the ligand-binding domains from the ion channel, effectively preventing the channel from opening in response to glutamate binding. frontiersin.org Single-channel recording studies have shown that Perampanel increases the proportion of lower conductance events, which is consistent with the stabilization of individual subunits in a closed state. nih.gov This inhibitory action prevents the influx of ions like sodium and potassium, thereby reducing neuronal excitation. researchgate.net

Table 1: Perampanel Binding Characteristics and Target Interactions

| Parameter | Finding | Source |

|---|---|---|

| Target Receptor | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor | plos.orgdrugbank.com |

| Mechanism of Action | Selective, non-competitive negative allosteric modulator | psu.edujneurosci.org |

| Binding Site Location | Allosteric site at the interface of the ion channel and linker domains (pre-M1, M3, M4 helices) | researchgate.netnih.govjneurosci.org |

| Effect on Channel Gating | Stabilizes the closed conformation of the channel, preventing ion influx | frontiersin.orgnih.gov |

| Dissociation Constant (Kd) | 59.8 ± 5.2 nM in rat forebrain membranes | psu.edutandfonline.com |

| Maximum Binding (Bmax) | 3.2 ± 0.1 pmoles/mg in rat forebrain membranes | psu.edutandfonline.com |

| Interaction with Other Antagonists | Binding is displaced by GYKI 52466 and CP-465,022 | plos.orgnih.gov |

Conformational Analysis and Energetic Profiles of Perampanel and Its Derivatives

The specific three-dimensional shape (conformation) and energetic properties of Perampanel are critical determinants of its high activity compared to its close structural analogues. researchgate.net Detailed conformational analyses using Density Functional Theory (DFT) have been performed to understand these properties. researchgate.netresearchgate.net

These studies analyze the molecule's structure in a vacuum and in solvents that mimic the protein environment of the binding pocket. researchgate.netresearchgate.net The findings indicate that in a vacuum, the energy differences between various conformations of Perampanel are governed by intramolecular electrostatic interactions. researchgate.netresearchgate.net However, as the dielectric constant of the environment increases—simulating the transition into the protein binding site—the energies of these different conformations tend to equalize. researchgate.netresearchgate.net This suggests that Perampanel can more readily adopt the specific conformation required for optimal binding within the receptor pocket.

The rotation of the aromatic rings in Perampanel-like structures is a key aspect of their conformational landscape. researchgate.netresearchgate.net The energy profiles for these rotations show distinct maxima and minima corresponding to steric repulsion and the stability of the π-system. researchgate.net The presence and position of the pyridine (B92270) nitrogen atom and the cyano group in Perampanel are crucial, and their influence on binding has been explained through a combination of conformational analysis and molecular docking results. researchgate.net These features are essential for the precise fit and interaction with the amino acid residues in the AMPA receptor binding site, explaining its higher potency compared to analogues lacking these specific features. researchgate.netresearchgate.net

Preclinical Mechanistic Investigations of Unii Bzg1b5la46

Cellular and Subcellular Effects of Unii-bzg1B5LA46

As an HDAC inhibitor, the primary site of action for Belinostat is the cell nucleus. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure that represses gene transcription. patsnap.com By inhibiting these enzymes, Belinostat causes an accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced genes, including critical tumor suppressors. patsnap.comdrugbank.comnih.gov This nuclear activity is central to its function.

Beyond its direct effects on chromatin within the nucleus, Belinostat's downstream effects impact the function of other organelles, particularly mitochondria. Studies have shown that Belinostat can induce the intrinsic pathway of apoptosis, which is critically dependent on mitochondrial function. patsnap.com This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to mitochondrial disruption, the release of cytochrome c, and subsequent caspase activation. patsnap.comresearchgate.net Furthermore, Belinostat has been noted to induce oxidative stress, which is closely linked to mitochondrial activity, and can affect the ability of cancer cells to assemble the mitotic spindle. nih.gov While its primary target is nuclear, its influence extends to key organelles that govern cell death pathways.

Belinostat exerts its anti-tumor effects by modulating a diverse array of cellular signaling pathways critical for cancer cell growth and survival.

MAPK Pathway: In lung squamous cell carcinoma, phosphoproteomic analysis revealed that Belinostat treatment leads to a significant downregulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.netnih.gov It abrogates the phosphorylation of key kinases such as ERK1/2, p38, MEK1/2, and B-Raf. researchgate.net The suppression of MAPK signaling is associated with the upregulation of the pro-apoptotic protein Bim and subsequent induction of apoptosis. researchgate.netnih.gov

Wnt/β-catenin Pathway: In breast cancer cells, Belinostat has been shown to suppress cell proliferation by inactivating the Wnt/β-catenin signaling pathway. frontiersin.orgtandfonline.com This is evidenced by the downregulation of Wnt/β-catenin, as well as its downstream targets CCND2 (Cyclin D2) and Myc. frontiersin.orgtandfonline.com

TGFβ and PKA Signaling: A novel observation is that Belinostat can mediate cell death through the Transforming Growth Factor β (TGFβ) and Protein Kinase A (PKA) signaling pathways. nih.gov It reactivates the epigenetically silenced TGFβ Receptor II (TGFβRII), leading to downstream signaling events. nih.gov At early time points, this involves the activation of PKA, which contributes to the proteasomal degradation of the anti-apoptotic protein survivin. nih.gov

PKC Pathway: In breast cancer models, Belinostat was found to promote apoptosis through the upregulation of the Protein Kinase C (PKC) pathway, a key regulator of cell proliferation, differentiation, and apoptosis. tandfonline.com

Cell Cycle Regulation: A common outcome of Belinostat's activity across multiple cancer types is the upregulation of cyclin-dependent kinase inhibitors. It consistently increases the expression of p21 (also known as p21WAF1/CIP1), a crucial regulator that can halt cell cycle progression. patsnap.comnih.govspringermedizin.demdpi.com This effect contributes to cell cycle arrest and the inhibition of cancer cell proliferation. patsnap.comspringermedizin.de

In vitro studies have consistently demonstrated that Belinostat potently inhibits proliferation, induces programmed cell death (apoptosis), and promotes differentiation in a wide range of cancer cell lines.

Belinostat causes a significant dose- and time-dependent decrease in cell proliferation across numerous malignancies, including pancreatic cancer, glioblastoma, prostate cancer, and various lymphomas. springermedizin.denih.govnih.gov This anti-proliferative effect is often irreversible at higher concentrations. nih.gov

The compound is a potent inducer of apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. patsnap.com Hallmarks of Belinostat-induced apoptosis include the activation of caspases (like cleaved caspase-3), degradation of poly (ADP-ribose) polymerase-1 (PARP), and upregulation of pro-apoptotic proteins. researchgate.netresearchgate.netmdpi.com

Furthermore, Belinostat can induce cell cycle arrest, commonly at the G1/S or G2/M checkpoints, preventing cancer cells from proceeding through division. springermedizin.denih.gov In certain cancer models, such as rhabdomyosarcoma, Belinostat has been shown to induce cellular differentiation, counteracting the transformed phenotype. nih.gov

| Cell Line | Cancer Type | Effect | Finding | Citation |

|---|---|---|---|---|

| Panc-1, BxPC-3, AsPC-1 | Pancreatic Cancer | Proliferation Inhibition & Apoptosis | Dose-dependent decrease in proliferation and induction of apoptosis. | springermedizin.de |

| LN-229, LN-18 | Glioblastoma | Proliferation Inhibition & Apoptosis | Dose-dependent reduction in viability. Induced 70% apoptosis in LN-229 cells. | nih.govtocris.com |

| MCF-7 | Breast Cancer | Proliferation Inhibition & Apoptosis | Inhibited proliferation (IC50 ~5 µM) and reduced the cancer stem cell population. | smj.org.sanih.gov |

| Calu-1, H520 | Lung Squamous Cell Carcinoma | Apoptosis & Pathway Modulation | Induced apoptosis via suppression of MAPK signaling. | researchgate.netnih.gov |

| Prostate Cancer Cell Lines | Prostate Cancer | Proliferation Inhibition & G2/M Arrest | Potently inhibited growth (IC50 < 1.0 µM) and induced G2/M arrest. | nih.gov |

| NCCIT-R | Testicular Germ Cell Tumor (Cisplatin-Resistant) | Cell Cycle Arrest & Apoptosis | Induced cell cycle arrest, reduced proliferation, and increased apoptosis. | mdpi.com |

In Vitro Assays for this compound Activity and Specificity

Belinostat is characterized as a potent, pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC isoforms, specifically classes I, II, and IV. frontiersin.orgjadpro.com Its primary mechanism is the direct inhibition of these zinc-dependent enzymes. frontiersin.org In vitro enzymatic assays are crucial for quantifying this activity.

Cell-free and cell-based assays consistently show that Belinostat inhibits HDAC activity at low nanomolar concentrations. For instance, in HeLa cell extracts, Belinostat exhibits a half-maximal inhibitory concentration (IC50) of approximately 27 nM. medchemexpress.com In other assays, the IC50 for pan-HDAC inhibition was determined to be 28 nM. tocris.com This potent inhibition leads to the hyperacetylation of histone proteins, a key biomarker of its activity. springermedizin.denih.gov

In addition to its well-documented HDAC inhibition, Belinostat has also been identified as a modulator of Protein Kinase A (PKA), where it can enhance the enzyme's activity. scbt.com

| Enzyme Target | Assay Type | IC50 Value | Citation |

|---|---|---|---|

| Pan-HDAC | HeLa Cell Extract | 27 nM | medchemexpress.com |

| Pan-HDAC | Cell-free assay | 28 nM | tocris.com |

| HDAC (HeLa) | Enzyme Inhibition Assay | 0.04 µM (40 nM) | fda.gov |

| HDAC6 | Fluorescence-based assay | 2.6 µM | rsc.org |

As an enzyme inhibitor, direct receptor binding is not the principal mechanism of action for Belinostat. However, functional assays are critical to understanding its downstream consequences on receptor-mediated pathways. Molecular docking studies have explored its interaction with non-receptor proteins, such as Human Serum Albumin (HSA), revealing a strong binding affinity which is relevant for its pharmacokinetic properties. dovepress.com

Functional assays demonstrate that Belinostat's inhibition of HDACs can restore the expression and function of receptors that have been epigenetically silenced in cancer cells. A key example is the reactivation of TGFβRII, which restores the cell's sensitivity to the tumor-suppressive signals of the TGFβ ligand. nih.gov While Belinostat may not bind directly to this receptor, its functional effect is to re-engage the receptor's signaling pathway. Similarly, it is identified as a likely substrate for the P-glycoprotein (P-gp) transporter but is unlikely to inhibit P-gp itself. beleodaq.com Therefore, its interactions are primarily characterized through functional outcomes and enzymatic inhibition rather than direct receptor binding assays.

Cell-Based Functional Assays for Dapagliflozin (e.g., Reporter Gene, Pathway Activation)

Cell-based assays have been instrumental in elucidating the molecular mechanisms of Dapagliflozin beyond its primary SGLT2 inhibition. These in vitro studies reveal its influence on various cellular signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

In human proximal tubular epithelial cells (HK-2), Dapagliflozin has been shown to counteract the effects of high glucose. Specifically, it inhibits the activation of the high mobility group box 1 (HMGB1)-receptor for advanced glycation end products (RAGE)-nuclear factor-κB (NF-κB) signaling pathway. spandidos-publications.com Hyperglycemia typically increases the expression of HMGB1, RAGE, and NF-κB, which are key players in inflammatory processes. spandidos-publications.com Treatment with Dapagliflozin reverses this increase in a concentration-dependent manner. spandidos-publications.com

Further studies in HK-2 cells have demonstrated Dapagliflozin's protective effects against oxidative stress. plos.org Using assays such as water-soluble tetrazolium-1 (WST-1) and lactate (B86563) dehydrogenase (LDH), researchers have observed that Dapagliflozin alleviates hydrogen peroxide-induced cell injury, apoptosis, and inhibition of cell proliferation. plos.org

Reporter gene assays have also been employed to understand the transcriptional regulation influenced by Dapagliflozin. In one study, a dual-luciferase reporter gene assay was used to confirm the relationship between the transcription factor KLF-5 and the ATP-binding cassette transporter A1 (ABCA1), a pathway that Dapagliflozin influences to improve podocyte injury in diabetic nephropathy. nih.gov Another study utilized RNA microarray analysis and dual-luciferase reporter assays to investigate differentially expressed long noncoding RNAs (lncRNAs) and mRNAs in HK-2 cells treated with Dapagliflozin under high glucose conditions, identifying potential new therapeutic targets. researchgate.net

Investigations into pathway activation have revealed that Dapagliflozin can modulate several key signaling cascades. In cardiomyocytes and aortic endothelial cells, it activates the PI3K/AKT pathway, which is crucial for cell survival and metabolism. nih.gov This activation helps to mitigate hypertrophy, inflammation, and reactive oxygen species (ROS) production. nih.gov In hepatocytes, Dapagliflozin has been shown to activate the AMPK-mTOR pathway, leading to the induction of autophagy and a reduction in hepatic lipid accumulation. frontiersin.orgresearchgate.net Additionally, Dapagliflozin has been found to modulate the MAPK pathway in aortic endothelial cells and inhibit the TGF-β1/MAPK pathway in renal cells, which is involved in fibrosis. nih.govfrontiersin.org

The table below summarizes key findings from cell-based functional assays for Dapagliflozin.

| Cell Type | Assay Type | Pathway Investigated | Key Findings | Reference |

| Human Proximal Tubular Epithelial Cells (HK-2) | Western Blotting | HMGB1-RAGE-NF-κB | Dapagliflozin inhibits the high glucose-induced activation of this inflammatory pathway. | spandidos-publications.com |

| Human Proximal Tubular Epithelial Cells (HK-2) | WST-1, LDH, Flow Cytometry | Oxidative Stress | Dapagliflozin protects against H2O2-induced cell injury and apoptosis. | plos.org |

| Podocytes | Dual-Luciferase Reporter Gene Assay | KLF-5/ABCA1 | Dapagliflozin influences this pathway to ameliorate podocyte injury. | nih.gov |

| Cardiomyocytes, Aortic Endothelial Cells | Western Blotting | PI3K/AKT, MAPK | Dapagliflozin activates the PI3K/AKT pathway and modulates the MAPK pathway, reducing cellular stress and inflammation. | nih.gov |

| Hepatocytes (LO2, HepG2) | Western Blotting | AMPK-mTOR | Dapagliflozin induces autophagy and reduces lipid accumulation via the AMPK-mTOR pathway. | frontiersin.orgresearchgate.net |

| Human Proximal Tubular Epithelial Cells (HK-2) | Western Blotting | TGF-β1/MAPK | Dapagliflozin inhibits TGF-β1-induced activation of the MAPK pathway, reducing fibrosis. | frontiersin.org |

In Vivo Mechanistic Studies in Preclinical Animal Models of Dapagliflozin

In vivo studies using various animal models have provided crucial insights into the systemic effects of Dapagliflozin and the underlying mechanisms of its action at the organismal level. These studies have been conducted in models of diabetes, chronic kidney disease, heart failure, and other metabolic disorders.

The primary pharmacodynamic effect of Dapagliflozin is the induction of urinary glucose excretion. europa.eudiabetesjournals.org This leads to a reduction in both fasting and post-prandial plasma glucose levels. europa.eudiabetesjournals.org In addition to glycemic control, Dapagliflozin has been shown to have several other beneficial biological responses.

In animal models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats and db/db mice, long-term treatment with Dapagliflozin not only improves glucose homeostasis but also leads to a reduction in body weight and fat mass. diabetesjournals.orgnih.gov It also enhances insulin (B600854) sensitivity in peripheral tissues. jci.org Furthermore, Dapagliflozin has been observed to lower blood pressure in animal models, an effect attributed to its mild diuretic action. dovepress.com

In the context of renal protection, Dapagliflozin has been shown to reduce intraglomerular pressure and lower albuminuria in animal models of diabetic nephropathy. mdpi.com In models of non-diabetic chronic kidney disease, such as adenine-induced renal injury in mice, Dapagliflozin has demonstrated the ability to reduce renal fibrosis and improve kidney function. frontiersin.org

Cardioprotective effects have also been documented. In a mouse model of sepsis-induced cardiomyopathy, Dapagliflozin improved cardiac function, reduced pathological remodeling, and attenuated myocardial fibrosis. mdpi.com Similarly, in a mouse model of heart failure, it was associated with a reduction in perivascular fibrosis. mdpi.com

The table below summarizes key pharmacodynamic endpoints and biological responses observed in preclinical animal models.

| Animal Model | Biological Response | Key Findings | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | Glycemic Control, Weight Reduction | Significantly lowered fasting and fed glucose levels, and reduced body weight. | diabetesjournals.org |

| db/db Mice | Glucose Homeostasis, Insulin Sensitivity | Improved glucose disposal, decreased endogenous glucose production, and increased insulin sensitivity. | nih.govjci.org |

| Adenine-Induced Renal Injury Mice | Renal Protection, Anti-fibrotic | Reduced renal fibrosis, decreased serum urea (B33335) nitrogen and creatinine. | frontiersin.org |

| Sepsis-Induced Cardiomyopathy Mice | Cardioprotection | Improved ventricular function, reduced myocardial fibrosis and pathological remodeling. | mdpi.com |

| Heart Failure Mouse Model | Cardioprotection | Reduced perivascular fibrosis and improved cardiac function. | mdpi.com |

Dapagliflozin treatment leads to significant changes in a variety of biological markers and endogenous metabolites, reflecting its broad impact on metabolism and cellular processes.

In animal models of diabetes and metabolic syndrome, Dapagliflozin has been shown to modulate markers of inflammation and oxidative stress. For instance, in diabetic rats, it attenuated the increased expression of inflammatory markers in the kidneys. plos.org In a mouse model of aging, Dapagliflozin reduced levels of inflammatory mediators such as TNF-α and IL-1β. medandlife.org It also improved the antioxidant capacity, as evidenced by changes in markers like glutathione (B108866) peroxidase (GSH-Px) and malondialdehyde (MDA). medandlife.org

Metabolomic analyses have revealed that Dapagliflozin can alter lipid metabolism. In diet-induced obese mice with metabolic dysfunction-associated steatotic liver disease (MASLD), Dapagliflozin reduced hepatic triglyceride and total cholesterol levels. nih.gov This was associated with the upregulation of genes involved in fatty acid oxidation, such as PPARα and CPT1α. nih.gov In ZDF rats, Dapagliflozin was found to reduce hepatic lipid accumulation by promoting the phosphorylation of acetyl-CoA carboxylase 1 (ACC1) and upregulating the lipid β-oxidation enzyme acyl-CoA oxidase 1 (ACOX1). frontiersin.org

Furthermore, Dapagliflozin has been observed to influence the renin-angiotensin system (RAS). In a rat model of type 2 diabetes, it led to the downregulation of the angiotensin type 1 receptor (AT1R) in the kidneys. plos.org It has also been shown to affect glucagon (B607659) signaling. In rodent models of diabetes, Dapagliflozin treatment reduced the expression of the liver glucagon receptor and decreased hepatic glucagon signaling. nih.govpnas.org

The table below highlights some of the key biological markers and endogenous metabolites modulated by Dapagliflozin in preclinical studies.

| Animal Model | Marker/Metabolite Category | Specific Markers/Metabolites | Effect of Dapagliflozin | Reference |

| Diabetic Rats | Inflammatory Markers | Renal inflammatory markers | Attenuated increase | plos.org |

| Aging Mice | Inflammatory Mediators | TNF-α, IL-1β | Reduced levels | medandlife.org |

| Aging Mice | Oxidative Stress Markers | GSH-Px, MDA | Improved antioxidant capacity | medandlife.org |

| Diet-Induced Obese Mice (MASLD) | Hepatic Lipids | Triglycerides, Total Cholesterol | Reduced levels | nih.gov |

| ZDF Rats | Lipid Metabolism Enzymes | p-ACC1, ACOX1 | Increased levels | frontiersin.org |

| Type 2 Diabetic Rats | Renin-Angiotensin System | Renal AT1R | Downregulated expression | plos.org |

| Diabetic Rodents | Glucagon Signaling | Liver Glucagon Receptor | Reduced expression | nih.govpnas.org |

The biological responses to Dapagliflozin at the organismal level are the result of its integrated effects on multiple organ systems and signaling pathways. Mechanistic studies in animal models have begun to unravel these complex interactions.

The primary glucosuric effect of Dapagliflozin not only lowers blood glucose but also triggers a cascade of secondary metabolic adaptations. The reduction in glucotoxicity contributes to improved insulin sensitivity in peripheral tissues and preserves pancreatic β-cell function in the long term. diabetesjournals.orgjci.org The mild osmotic diuresis and natriuresis induced by Dapagliflozin contribute to the reduction in blood pressure and may also play a role in its cardiovascular and renal protective effects. dovepress.com

At the molecular level, the activation of the AMPK pathway by Dapagliflozin appears to be a central mechanism underlying many of its beneficial effects. frontiersin.orgresearchgate.netmdpi.com In the liver, AMPK activation leads to the inhibition of mTOR, which in turn induces autophagy and reduces lipogenesis, thereby ameliorating hepatic steatosis. frontiersin.orgresearchgate.net In the heart, AMPK signaling is implicated in the cardioprotective effects observed in sepsis-induced cardiomyopathy. mdpi.com

The anti-inflammatory and anti-fibrotic properties of Dapagliflozin are also crucial to its organ-protective effects. By inhibiting inflammatory pathways such as the HMGB1-RAGE-NF-κB axis and fibrotic pathways like TGF-β1/MAPK, Dapagliflozin can mitigate tissue damage in organs like the kidneys and heart. spandidos-publications.comfrontiersin.org

Advanced Analytical and Spectroscopic Characterization of Unii Bzg1b5la46

Chromatographic Techniques for Asiaticoside Analysis

Chromatography is fundamental in the isolation and analysis of Asiaticoside from complex plant matrices and in assessing its purity. Various techniques are employed, each leveraging different physicochemical properties of the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative determination and purity assessment of Asiaticoside. cimap.res.in Reversed-phase HPLC, utilizing a C18 column, is a common and effective approach. tandfonline.comresearchgate.net The method's reliability and reproducibility make it suitable for quantifying Asiaticoside in various samples, including different skin layers following topical application. nih.gov

Method development often involves optimizing the mobile phase to achieve clear baseline separation from other components. cimap.res.in A mixture of acetonitrile and water is frequently superior to methanol-water mixtures for resolving Asiaticoside and its related compounds. tandfonline.com The addition of acids like acetic acid or phosphoric acid to the mobile phase can improve peak shape. tandfonline.comnih.gov Validation of HPLC methods demonstrates high linearity, precision, and recovery rates, often exceeding 95%, confirming their accuracy for quantification. tandfonline.comnih.gov For instance, one method reported an average recovery of 98.5% for Asiaticoside. tandfonline.com

Below is a table summarizing various HPLC conditions used for the analysis of Asiaticoside.

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Reference |

| Atlantis T3 C18 (250 x 4.6 mm, 5 µm) | Water-acetonitrile-MTBE (80:18:2, v/v) with 0.1% acetic acid | N/A | UV | 52.4 | tandfonline.com |

| CLC-ODS (M) C18 (250 x 4.6 mm) | Water (with 1% TFA):Methanol (30:70, v/v) | N/A | UV | 6.6 | cimap.res.in |

| Phenomenex, Luna, C18 (150 mm x 4.6 mm, 5 µm) | Water (pH 3):Acetonitrile (50:50, v/v) | N/A | UV | N/A | researchgate.net |

| Silica (B1680970) Column | Acetonitrile-Water (70:30, v/v) | 1.0 mL/min | UV (221 nm) | N/A | chemoprev.org |

| ACQUITY H-Class UPLC | Gradient of ACN and 0.2% phosphoric acid | 1.0 mL/min | UV | N/A | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Asiaticoside Derivatives

Direct analysis of Asiaticoside by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. This limitation is due to the compound's high molecular weight (959.12 g/mol ) and its polar, non-volatile nature as a trisaccharide saponin, which prevents it from passing through a GC column under normal conditions. researchgate.net

However, GC-MS is a valuable tool for analyzing volatile derivatives of the compound's constituents. nih.gov For instance, the monosaccharide components of Asiaticoside can be analyzed by GC-MS after hydrolysis and subsequent derivatization. A common derivatization technique involves the reduction of the monosaccharides to their corresponding alditols, followed by acetylation or trimethylsilylation to create volatile alditol acetate or trimethylsilyl (TMS) derivatives. nih.govresearchgate.net This approach allows for the qualitative and quantitative analysis of the sugar composition of the glycoside.

Typical Derivatization Process for GC-MS Analysis of Glycoside Moieties:

Hydrolysis: Cleavage of glycosidic bonds to release individual monosaccharides.

Reduction: Conversion of aldoses to alditols using a reducing agent like sodium borohydride. This simplifies chromatograms by producing a single peak for each sugar. nih.gov

Acetylation/Silylation: Reaction with agents like acetic anhydride (B1165640) or a silylating agent (e.g., HMDS and TMCS) to form volatile derivatives. nih.govresearchgate.net

GC-MS Analysis: Separation and identification of the derivatized sugars based on their retention times and mass spectra.

Capillary Electrophoresis for Asiaticoside Isomer Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of structural isomers. nih.govsemanticscholar.org While specific, detailed applications of CE for the separation of Asiaticoside and its isomers like Madecassoside are not extensively documented in the provided context, the principles of the technique suggest its high potential. CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov

For triterpenoid saponin isomers, which may have identical masses but slight differences in their three-dimensional structure or charge distribution, CE can offer a powerful separation mechanism. nih.gov The method is known for its high efficiency, short analysis times, and minimal sample consumption. nih.gov The development of a CE method would involve optimizing parameters such as the background electrolyte (buffer) composition, pH, and applied voltage to achieve baseline separation of Asiaticoside from its closely related isomers. nih.gov The coupling of CE with mass spectrometry (CE-MS) could further enhance identification capabilities by providing mass information for each separated isomer. nih.govrsc.org

Spectroscopic Methods for Structure Elucidation of Asiaticoside

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of Asiaticoside, providing detailed information about its molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Asiaticoside